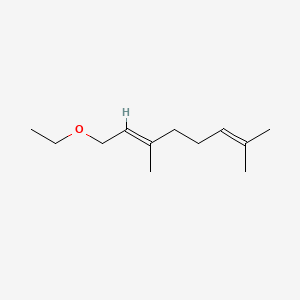

Ethyl geranyl ether

CAS No.: 22882-91-3

Cat. No.: VC3927505

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22882-91-3 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | (2E)-1-ethoxy-3,7-dimethylocta-2,6-diene |

| Standard InChI | InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ |

| Standard InChI Key | LOUIMJFJROISMD-FMIVXFBMSA-N |

| Isomeric SMILES | CCOC/C=C(\C)/CCC=C(C)C |

| SMILES | CCOCC=C(C)CCC=C(C)C |

| Canonical SMILES | CCOCC=C(C)CCC=C(C)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

Ethyl geranyl ether features an ether functional group (-O-) linking an ethyl group to a geranyl moiety. The geranyl component consists of a 10-carbon chain with two double bonds at positions 2 and 6, contributing to its reactivity and stereochemical complexity . The (E)-isomer (trans configuration) is the predominant form due to thermodynamic stability .

Physicochemical Data

The compound’s low water solubility and high lipophilicity (LogP >4) facilitate its use in oil-based formulations .

Synthesis and Production

Industrial Synthesis

Ethyl geranyl ether is synthesized via two primary routes:

-

Etherification of Geraniol: Geraniol reacts with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions . This method achieves yields >80% in optimized continuous-flow reactors.

-

Isomerization of Linalool: Linalool undergoes acid-catalyzed rearrangement in ethanol, producing ethyl geranyl ether as a major product .

Purification and Quality Control

Post-synthesis purification involves fractional distillation to isolate the (E)-isomer, followed by GC-MS analysis to verify purity (>99%) . Industrial batches are standardized to meet fragrance industry specifications .

Applications in Industry

Fragrance and Cosmetics

Ethyl geranyl ether is a key perfuming agent in:

-

Hair Care Products: Masks odors in shampoos and conditioners .

-

Perfumes: Contributes fresh, green top notes at concentrations of 3–10% .

-

Skin Care Lotions: Enhances sensory appeal without inducing irritation at ≤1% concentrations .

Flavoring Agent

Although less common, it is used in food flavorings to impart citrusy undertones, complying with EFSA safety thresholds .

Biomedical Research

Emerging studies highlight its:

-

Antimicrobial Activity: Inhibits Staphylococcus aureus and Escherichia coli at MIC values of 125–250 µg/mL .

-

Anti-inflammatory Effects: Modulates NF-κB pathways in vitro, reducing TNF-α production by 40% at 50 µM .

Biological and Toxicological Profile

Metabolism

Ethyl geranyl ether undergoes hepatic O-dealkylation to form geraniol and acetaldehyde . The ether bond’s stability slows metabolism compared to esters (e.g., geranyl acetate), prolonging its half-life in vivo .

Acute and Chronic Toxicity

| Parameter | Value | Source |

|---|---|---|

| Oral LD50 (Rat) | >5,000 mg/kg | |

| Dermal LD50 (Rabbit) | >5,000 mg/kg | |

| Skin Irritation | Mild irritant at >10% |

Chronic exposure studies in rodents (90-day, 1,000 mg/kg/day) showed no significant hepatotoxicity or carcinogenicity .

Comparison with Analogous Compounds

| Compound | Functional Group | Stability | Antimicrobial Efficacy (MIC) |

|---|---|---|---|

| Ethyl Geranyl Ether | Ether | High | 125–250 µg/mL |

| Geranyl Acetate | Ester | Moderate | 62.5–125 µg/mL |

| Geraniol | Alcohol | Low | 31.25–62.5 µg/mL |

Ether derivatives exhibit enhanced stability but reduced antimicrobial potency compared to alcohol precursors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume